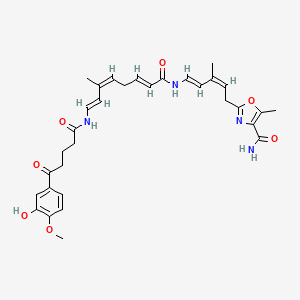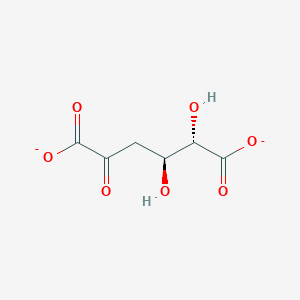
2-dehydro-3-deoxy-D-glucarate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dehydro-3-deoxy-D-glucarate(2-) is dicarboxylate anion of 2-dehydro-3-deoxy-D-glucaric acid; major species at pH 7.3. It is a conjugate base of a 2-dehydro-3-deoxy-D-glucaric acid.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzyme Activities
- Metabolism in Bacteria : 2-Dehydro-3-deoxy-D-glucarate is metabolized by bacteria like Pseudomonas acidovorans and Klebsiella aerogenes, involving dehydratases that convert D-glucarate to 4-deoxy-5-oxoglucarate, and then to 2,5-dioxovalerate (Jeffcoat, Hassall, & Dagley, 1969).
- Enzymatic Evolution : Research has shown that glucarate dehydratase from Pseudomonas putida catalyzes the dehydration of D-glucarate to 3-deoxy-L-threo-2-hexulosarate, demonstrating the evolution of enzymatic activities (Palmer, Hubbard, & Gerlt, 1998).
Biocatalytic Synthesis
- One-Step Synthesis : A biocatalytic method for the one-step synthesis of 2-keto-3-deoxy-D-gluconate from D-gluconate has been developed, showcasing an efficient and resource-saving production method (Matsubara et al., 2014).
- Enzyme Crystallography and Mutagenesis Studies : Detailed studies on the crystal structures and mutagenesis of D-glucarate dehydratase enzymes provide insights into the catalytic mechanisms and structural evolution of enzymes involved in the metabolism of 2-dehydro-3-deoxy-D-glucarate (Gulick et al., 2000).
Redox Chemistry
- Oxidation Studies : Research into the redox chemistry of the CrVI/CrV-D-glucaric acid system reveals insights into the oxidative transformation of 2-dehydro-3-deoxy-D-glucarate, showing the formation of various intermediate species and final redox products (Mangiameli et al., 2014).
Industrial Applications
- Production of Glucaric Acid : Studies on the production of D-glucaric acid from myo-inositol in E. coli and the improvement of this process through metabolic engineering highlight the industrial applications of this compound (Shiue & Prather, 2013).
- Biosynthesis from Sucrose : Engineering E. coli to convert sucrose to D-glucaric acid demonstrates the potential of microbial synthesis for industrial production (Qu et al., 2018).
Propiedades
Fórmula molecular |
C6H6O7-2 |
|---|---|
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxy-5-oxohexanedioate |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,4-/m0/s1 |
Clave InChI |
QUURPCHWPQNNGL-OKKQSCSOSA-L |
SMILES isomérico |
C([C@@H]([C@@H](C(=O)[O-])O)O)C(=O)C(=O)[O-] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



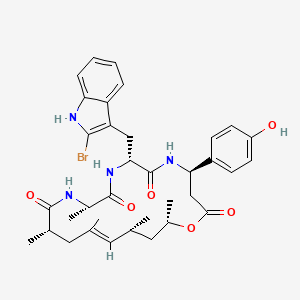
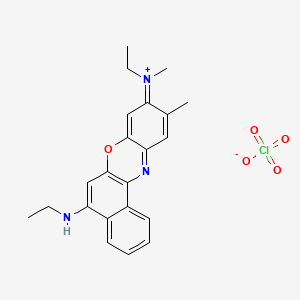
![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)


![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
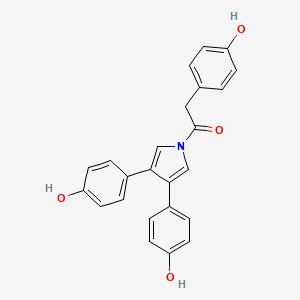
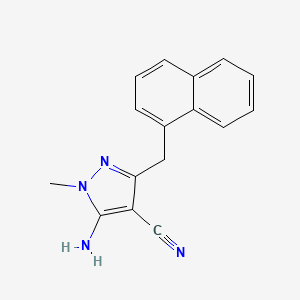
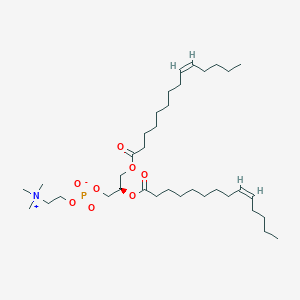

![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)

